molecular formula C13H27N3 B13894653 1-(2,2,6,6-Tetramethylpiperidin-4-yl)piperazine

1-(2,2,6,6-Tetramethylpiperidin-4-yl)piperazine

Cat. No.: B13894653
M. Wt: 225.37 g/mol
InChI Key: ACNDRMHKUIQIOK-UHFFFAOYSA-N
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Description

1-(2,2,6,6-Tetramethylpiperidin-4-yl)piperazine is a bicyclic amine featuring a piperazine ring linked to a 2,2,6,6-tetramethylpiperidine moiety. The tetramethyl substituents on the piperidine ring introduce significant steric hindrance, which influences its physicochemical properties, such as solubility, stability, and reactivity.

The compound’s structural rigidity and electron-rich environment make it a candidate for applications in medicinal chemistry (e.g., receptor modulation) or materials science (e.g., stabilizers). However, its precise biological activity remains less explored compared to other piperazine derivatives.

Properties

Molecular Formula

C13H27N3

Molecular Weight

225.37 g/mol

IUPAC Name

1-(2,2,6,6-tetramethylpiperidin-4-yl)piperazine

InChI

InChI=1S/C13H27N3/c1-12(2)9-11(10-13(3,4)15-12)16-7-5-14-6-8-16/h11,14-15H,5-10H2,1-4H3

InChI Key

ACNDRMHKUIQIOK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)N2CCNCC2)C

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Two-Stage Reductive Amination Process (Industrial Patent Method)

One of the most reliable and industrially relevant methods for preparing 2,2,6,6-tetramethyl-4-piperidylamines, which can be adapted for 1-(2,2,6,6-tetramethylpiperidin-4-yl)piperazine, is a two-stage process involving reductive amination of 2,2,6,6-tetramethyl-4-piperidone with piperazine or related amines.

Step 1: Formation of Imine Intermediate
  • React 2,2,6,6-tetramethyl-4-piperidone with piperazine or substituted amines.
  • The reaction is conducted in the absence of solvent or in the presence of limited water (0-20% by weight).
  • Temperature range: 50-100°C.
  • Water formed during condensation is simultaneously removed by distillation under reduced pressure (1.3-180 mbar).
  • The molar ratio of ketone to amine is typically between 2.0 and 2.4.
  • Reaction time: 2-8 hours for distillation and water removal.
Step 2: Catalytic Hydrogenation
  • The imine intermediate is hydrogenated to the corresponding amine.
  • Catalysts: Platinum or palladium (0.001 to 0.04% by weight) or Raney nickel (0.1 to 30% by weight).
  • Temperature: 40-140°C for platinum/palladium; 100-180°C for Raney nickel.
  • Hydrogen pressure: 1-300 bar.
  • Duration: 2-4 hours.

This method yields high purity 2,2,6,6-tetramethyl-4-piperidylamines, including derivatives with piperazine substituents.

Comparative Data Table of Preparation Methods

Method Key Steps Conditions Catalysts/ Reagents Advantages Limitations
Two-Stage Reductive Amination Imine formation + catalytic hydrogenation 50-100°C (stage 1), 40-180°C (stage 2); reduced pressure distillation; 1-300 bar H2 Pt, Pd, or Raney Ni; piperazine amine High purity; industrial scalability Requires hydrogenation setup; metal catalysts
Oxidation to N-Oxyl Derivatives Oxidation of tetramethylpiperidine derivatives Ambient to moderate temperature; aqueous H2O2; metal salt catalysts H2O2, divalent metal salts (Zn, alkaline earth metals) Mild conditions; selective oxidation Does not directly yield piperazine derivative
Metal-Free Multi-Component Synthesis One-pot reaction of DABCO salts, amines, alkyl bromides, PITC Reflux in THF; base (K2CO3); 5 h reaction No metal catalysts; bases like K2CO3 Sustainable; good yields; operational simplicity Specific to certain substituents; not yet applied to target compound

Chemical Reactions Analysis

Types of Reactions

1-(2,2,6,6-Tetramethylpiperidin-4-yl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, oxone, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: N-oxides of the compound.

    Reduction: Reduced forms of the compound with hydrogenated nitrogen atoms.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

While a comprehensive article with detailed data tables and case studies specifically focusing on the applications of "1-(2,2,6,6-Tetramethylpiperidin-4-yl)piperazine" is not available in the provided search results, the search results do provide information on related compounds and their applications, which can give insight into the potential uses of the target compound.

Potential Applications Based on Piperazine and Piperidine Derivatives

  • Treatment of Metabolic Disorders: Piperazine derivatives have been explored for treating metabolic syndrome, which is associated with increased risk of cardiovascular disease and type 2 diabetes . Some derivatives of N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide may serve as an alternative remedy for insulin resistance .
  • GPR119 Agonists: Novel 1,2,3-triazolo piperazine and piperidine carboxylate derivatives have been synthesized and tested for their ability to target GPR119, a G-protein coupled receptor that plays a critical role in the regulation of type-2 diabetes mellitus . Certain analogs have demonstrated similar or better activity compared to previously reported compounds . These may serve as promising glucagon-like peptide-1 (GLP-1) candidates for the treatment of type 2 diabetes mellitus .
  • HIV-1 Entry Inhibitors: Certain 2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamides represent a novel class of human immunodeficiency virus type 1 (HIV-1) entry inhibitors that block the gp120-CD4 interaction . These compounds target viral entry by inhibiting the binding of HIV-1 envelope glycoprotein gp120 to the cellular receptor CD4 .
  • Pharmaceutical Applications: Piperazinyl oxoalkyl tetrahydroisoquinolines and related analogs have potential uses in treating cardiovascular disorders, cancer, metabolic disorders, immune conditions, and respiratory conditions . These include atherosclerosis, hypertension, myocardial infarction, coronary heart disease, stroke, endometrial cancer, breast cancer, prostate and colon cancer, cutaneous carcinoma, medullary thyroid carcinoma, melanoma, impaired glucose tolerance, dyslipidaemia, diabetes, osteoarthritis, allergy, inflammation, nasal congestion, upper airway allergic response, asthma, and chronic obstructive pulmonary disease .
  • Protecting Groups in Synthesis: The 2,2,6,6-Tetramethylpiperidin-1-yloxycarbonyl (Tempoc) protecting group is a carbamate protecting group for various types of amines . It has been shown to be a useful protecting group in peptide synthesis .
  • Treatment of Thrombocytopenia: A piperazine derivative is a second-generation orally available thrombopoietin (TPO) receptor agonist approved by the FDA to treat thrombocytopenia in patients affected by chronic liver disease .

Mechanism of Action

The mechanism of action of 1-(2,2,6,6-Tetramethylpiperidin-4-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or other molecules, thereby influencing various biochemical processes. Its unique structure allows it to participate in redox reactions, stabilize free radicals, and modulate enzyme activities .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and applications of 1-(2,2,6,6-Tetramethylpiperidin-4-yl)piperazine and related compounds:

Compound Name Substituents/Modifications Molecular Formula Key Applications/Properties References
1-(2,2,6,6-Tetramethylpiperidin-4-yl)piperazine Piperazine + 2,2,6,6-tetramethylpiperidine C₁₃H₂₅N₃ Potential stabilizers, receptor ligands
1-Methyl-4-piperidin-4-yl-piperazine Piperazine + methyl group on piperidine C₁₀H₂₀N₄ Intermediate in drug synthesis
PMS 847 (S-22068) 1,4-Diisopropyl-2-imidazoline-piperazine C₁₄H₂₈N₄ Antidiabetic agent (glucose homeostasis)
TEMPO-IL (Ionic Liquid Derivative) TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) C₁₈H₂₈F₆N₂OP Catalyst in oxidation reactions
1-(1-Naphthyl)piperazine Naphthyl group on piperazine C₁₄H₁₆N₂ Serotonin receptor antagonist (ineffective in hypertension)

Key Observations :

  • Pharmacological Activity : While PMS 847 (diisopropyl-imidazoline-piperazine) exhibits potent antidiabetic effects via insulin secretion, the target compound’s lack of imidazoline or aryl groups may limit similar activity .

Biological Activity

1-(2,2,6,6-Tetramethylpiperidin-4-yl)piperazine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article summarizes the current understanding of its biological properties, including its potential as an antimicrobial, anticancer, and neuroprotective agent.

Chemical Structure

The compound features a piperazine core substituted with a tetramethylpiperidine group, which contributes to its unique pharmacological profile. The structural formula can be represented as follows:

C12H22N2\text{C}_{12}\text{H}_{22}\text{N}_2

Antimicrobial Activity

Research has indicated that piperazine derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various piperazine derivatives and their evaluation against microbial strains. The results showed that certain derivatives had potent antibacterial effects, particularly against resistant strains. For instance, compounds with specific substitutions on the piperazine ring demonstrated enhanced activity against both Gram-positive and Gram-negative bacteria .

CompoundActivity TypeMIC (µg/mL)
P1Antibacterial32
P2Antifungal16
P3Antiviral8

Anticancer Properties

The anticancer potential of 1-(2,2,6,6-Tetramethylpiperidin-4-yl)piperazine has been explored in various studies. Notably, it has shown effectiveness against several cancer cell lines. A structure-activity relationship (SAR) analysis indicated that modifications on the piperazine moiety could significantly influence cytotoxicity.

In vitro studies revealed that this compound inhibited cell proliferation in breast cancer (T47D) and prostate cancer (PC3) cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin .

Cell LineIC50 (µM)Reference
T47D1.42
PC30.52

Neuroprotective Effects

Emerging research suggests that piperazine derivatives may possess neuroprotective properties. In one study, compounds similar to 1-(2,2,6,6-Tetramethylpiperidin-4-yl)piperazine were found to enhance cognitive functions in animal models of neurodegeneration. The mechanism was attributed to the modulation of neurotransmitter systems and reduction of oxidative stress .

Case Studies

Several case studies have illustrated the biological activity of this compound:

  • Antimicrobial Efficacy : In a clinical setting, derivatives were tested against methicillin-resistant Staphylococcus aureus (MRSA). Results showed a significant reduction in bacterial load when treated with the compound.
  • Cancer Cell Line Studies : A series of experiments on various cancer cell lines demonstrated that the compound induced apoptosis through caspase activation pathways.
  • Neuroprotection : Animal models treated with the compound exhibited improved memory retention and reduced markers of oxidative stress compared to controls.

Q & A

Basic Research Questions

What are the recommended synthetic routes for preparing 1-(2,2,6,6-Tetramethylpiperidin-4-yl)piperazine, and what are the critical reaction parameters?

Answer:
Synthesis typically involves coupling reactions between piperazine derivatives and substituted piperidine precursors. For example, piperazine derivatives like 1-(2-pyridyl)piperazine can be functionalized using carbodiimide-based coupling agents (e.g., EDC) and activators like HOAt in the presence of trifluoroacetic acid (TFA) . Key parameters include:

  • Reagent stoichiometry : Excess coupling agents (e.g., EDC) improve yield by minimizing side reactions.
  • Temperature : Reactions often proceed at 0–25°C to avoid decomposition of acid-sensitive intermediates.
  • Purification : Column chromatography or recrystallization is essential to isolate the product from unreacted starting materials.

How can researchers characterize the purity and structural integrity of this compound?

Answer:
Standard analytical techniques include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm substitution patterns and detect impurities (e.g., residual solvents or unreacted intermediates) .
  • Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns .
  • HPLC with UV detection : Quantifies purity (>95% is typical for research-grade material) .
  • X-ray crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .

What safety protocols are essential when handling this compound in the lab?

Answer:
Safety measures align with piperazine derivatives:

  • Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Storage : Keep in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent oxidation .
  • Disposal : Follow EPA guidelines for organic amines, avoiding release into waterways .

Advanced Research Questions

How does the steric hindrance from the tetramethylpiperidine group influence the compound’s reactivity in nucleophilic substitution reactions?

Answer:
The 2,2,6,6-tetramethyl substituents create significant steric bulk, which:

  • Reduces reaction rates : Hindered access to the piperazine nitrogen limits nucleophilic attack, requiring elevated temperatures or polar aprotic solvents (e.g., DMF) .
  • Directs regioselectivity : Reactions favor less sterically hindered positions, as seen in selective alkylation studies of similar piperazine derivatives .
  • Impacts catalytic efficiency : In Pd-mediated cross-couplings, bulky groups necessitate ligands with flexible backbones (e.g., XPhos) to accommodate steric constraints .

What computational strategies can predict the compound’s binding affinity to biological targets like neurotransmitter receptors?

Answer:
Advanced methods include:

  • Molecular docking (AutoDock Vina) : Models interactions with receptors (e.g., serotonin 5-HT1A_{1A}) by simulating ligand-receptor binding poses .
  • Molecular dynamics (GROMACS) : Assesses stability of ligand-receptor complexes over time, identifying key hydrogen bonds or hydrophobic interactions .
  • QSAR models : Correlate substituent electronic properties (e.g., Hammett constants) with experimental IC50_{50} values to optimize potency .

How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC50_{50}50​ values) for this compound?

Answer:
Address discrepancies through:

  • Standardized assays : Use uniform protocols (e.g., radioligand binding assays with 3H^3H-labeled competitors) to minimize variability .
  • Control compounds : Include reference inhibitors (e.g., ketanserin for 5-HT2_2 receptors) to validate assay conditions .
  • Meta-analysis : Cross-reference data from PubChem, ChEMBL, and peer-reviewed studies to identify outliers due to impurities or assay artifacts .

What strategies enhance the compound’s stability in aqueous solutions for in vitro studies?

Answer:
Stabilization approaches include:

  • Buffering : Use phosphate-buffered saline (PBS, pH 7.4) to minimize hydrolysis of amine groups .
  • Lyophilization : Freeze-dry the compound and store at -20°C, reconstituting in DMSO immediately before use .
  • Antioxidants : Add 0.1% ascorbic acid to prevent oxidation of the piperazine ring .

How does the compound’s logP value affect its pharmacokinetic properties, and how can this be optimized?

Answer:
The logP (~2.5, predicted) impacts:

  • Membrane permeability : Moderate lipophilicity enhances blood-brain barrier penetration, critical for CNS-targeted applications .
  • Metabolic stability : Higher logP increases CYP450 metabolism; introduce polar groups (e.g., hydroxyls) to reduce clearance rates .
  • Solubility : Balance logP with aqueous solubility by adding solubilizing moieties (e.g., PEG chains) .

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